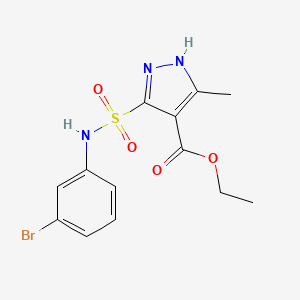

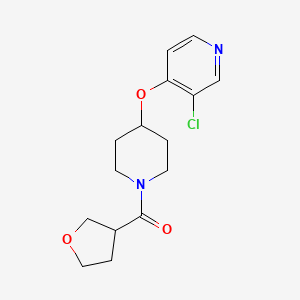

![molecular formula C6H9N3 B2548641 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 410544-19-3](/img/structure/B2548641.png)

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been actively investigated for their potential as therapeutic agents. Researchers have synthesized and evaluated these compounds for their enzymatic inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cancer progression . Additionally, their cellular potency against various cancer cell lines (such as MKN45, EBC-1, and PC-3) has been explored.

Photophysical Properties and Sensing Applications

Certain pyrazolo[4,3-c]pyridine derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. Scientists have explored their use as fluorescent probes for sensing metal ions, pH, or other analytes. These applications span fields like environmental monitoring and bioimaging.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s known that kinase inhibitors typically bind to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .

Biochemical Pathways

Inhibition of c-met kinase can affect multiple signaling pathways, including the pi3k/akt, mapk/erk, and stat pathways , which regulate cell survival, proliferation, and differentiation.

Result of Action

Inhibition of c-met kinase can lead to decreased cell proliferation and increased apoptosis .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMJQHONPAXABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?

A1: These compounds are characterized by a fused ring system comprising a pyrazole ring and a tetrahydropyridine ring. The tetrahydropyridine ring generally adopts a half-chair conformation. Substitutions at various positions on these rings can significantly influence the molecule's conformation and its interactions with other molecules. For instance, in 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the methylsulfonyl group occupies an equatorial position on the tetrahydropyridine ring []. Variations in substituents also impact the crystal packing of these molecules, leading to different hydrogen bonding patterns and intermolecular interactions [, ].

Q2: How does the structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives relate to their biological activity?

A2: Structure-activity relationship (SAR) studies have shown that modifications to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold can significantly impact biological activity. For example, studies on derivatives designed as antihypertensive agents revealed a correlation between the displacement activity of these compounds and their physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and van der Waals volume (VW) []. This suggests that modulating these parameters through structural modifications could lead to compounds with enhanced potency or selectivity.

Q3: Have 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives shown promise as potential therapeutics?

A3: Yes, research indicates potential therapeutic applications for these compounds. For example, derivatives incorporating a 5-nitrofuran moiety have demonstrated promising activity against ESKAPE pathogens, with some exhibiting superior activity to nitrofurantoin []. Additionally, indanyl-substituted derivatives have been investigated for their potential in treating atrial arrhythmias, specifically targeting the potassium channel TASK-1 []. Further research is ongoing to explore and optimize the therapeutic potential of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)

![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)

![2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile](/img/structure/B2548571.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548572.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2548573.png)

![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)